Enhanced Mukaiyama Aldol Diastereoselectivity from tert-Butyl Substitution: DFT-Predicted ΔΔG Compared with Methyl-Substituted Analog in Acetaldehyde Model
Density functional theory calculations (M06/6-311G*//B3LYP/6-31G* level) on the Lewis-acid-catalyzed Mukaiyama aldol reaction of silyl enol ethers with acetaldehyde reveal that a tert-butyl substituent on the enol carbon (System 3, analogous to the target compound) substantially alters diastereoselectivity compared to the all-methyl analog [1]. For the E-configured enol ether (E)-3, the syn diastereomer is favored by 1.1 kcal/mol, whereas the all-methyl (E)-1 shows negligible selectivity (ΔΔG ≈ 0.0 kcal/mol). For the Z-configured (Z)-3 reacting with benzaldehyde, the anti diastereomer is favored by 1.2 kcal/mol [1].
| Evidence Dimension | Diastereoselectivity (free energy difference ΔΔG between major and minor diastereomer) in Mukaiyama aldol reaction |
|---|---|
| Target Compound Data | (E)-3 (R3 = tBu): syn favored by 1.1 kcal/mol; (Z)-3 (R3 = tBu) + PhCHO: anti favored by 1.2 kcal/mol |
| Comparator Or Baseline | (E)-1 (R1=R2=R3 = Me): syn ≈ anti (ΔΔG ≈ 0.0 kcal/mol) |
| Quantified Difference | 1.1–1.2 kcal/mol preference for systems with tert-butyl on enol carbon vs. ~0.0 kcal/mol for all-methyl analog |
| Conditions | DFT M06/6-311G*//B3LYP/6-31G* with IEFPCM solvation model; Lewis acid: BF3; aldehyde: acetaldehyde or benzaldehyde |
Why This Matters
A 1.1–1.2 kcal/mol free energy preference translates to a predicted diastereomeric ratio of approximately 6:1 to 8:1 at room temperature, which is synthetically useful for asymmetric synthesis; the all-methyl analog provides no meaningful selectivity, making the tert-butyl variant the appropriate choice for stereochemically demanding routes.
- [1] Gati, W.; Yamamoto, H. J. Am. Chem. Soc. 2012, 134, 14973–14981. Table 1, entries 13–36. View Source
